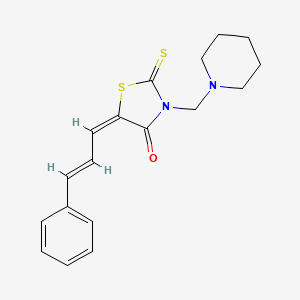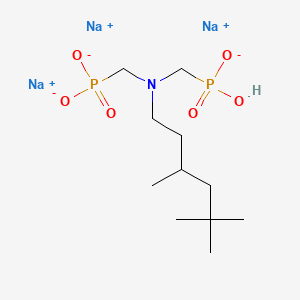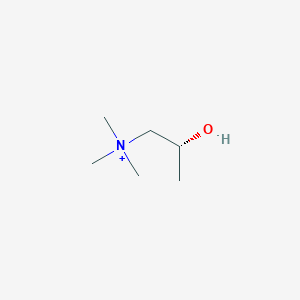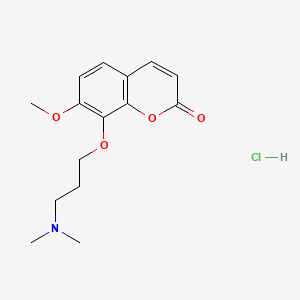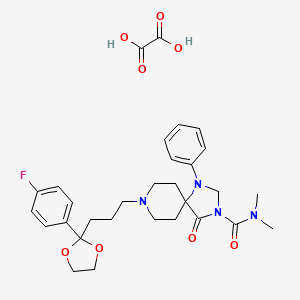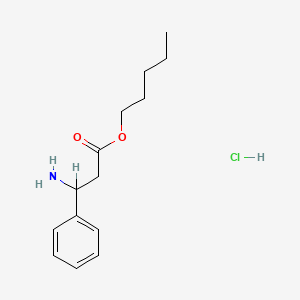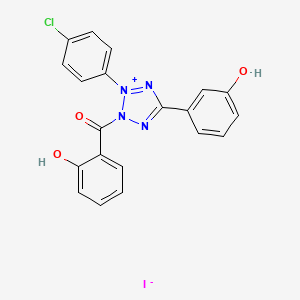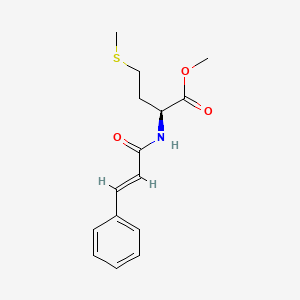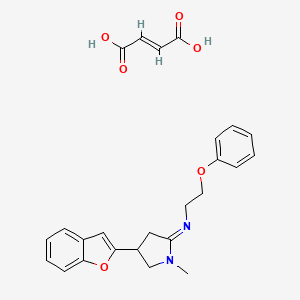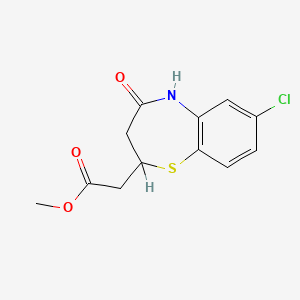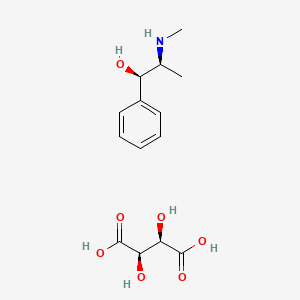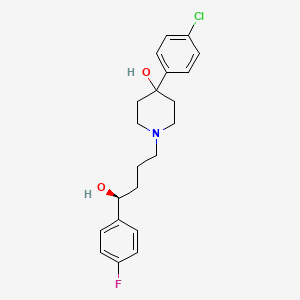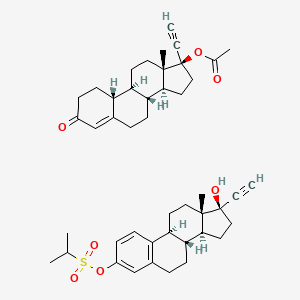
Deposiston
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deposiston is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications
準備方法
Synthetic Routes and Reaction Conditions
Deposiston can be synthesized through several methods, including chemical vapor deposition (CVD) and electrodeposition. In CVD, precursor gases react at high temperatures to form a solid layer of this compound on a substrate. The reaction conditions typically involve temperatures around 1000°C and the use of inert gases like argon as diluents . Electrodeposition involves the electrochemical reduction of metal ions from an electrolyte to form a metallic coating on a base material .
Industrial Production Methods
Industrial production of this compound often employs large-scale CVD processes due to their efficiency and ability to produce high-purity materials. The process involves the continuous flow of precursor gases into a reaction chamber, where they react and deposit a thin film of this compound on substrates. This method is widely used in the semiconductor and ceramic industries .
化学反応の分析
Types of Reactions
Deposiston undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or other reducing agents under controlled conditions.
Substitution: Substitution reactions typically occur in the presence of specific catalysts and under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of this compound, while reduction can yield pure this compound metal.
科学的研究の応用
Deposiston has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Employed in the development of biosensors and other diagnostic tools.
Medicine: Investigated for its potential use in drug delivery systems and medical implants.
Industry: Utilized in the production of high-performance coatings and thin films for electronic devices
作用機序
The mechanism by which Deposiston exerts its effects involves its interaction with molecular targets and pathways. In chemical reactions, this compound acts as a catalyst, facilitating the conversion of reactants to products. In biological systems, it interacts with specific proteins and enzymes, influencing various biochemical pathways .
類似化合物との比較
Deposiston is unique compared to other similar compounds due to its high stability and reactivity. Similar compounds include:
Nickel: Used in electroplating and as a catalyst in various chemical reactions.
Copper: Known for its electrical conductivity and use in electronic devices.
Gold: Employed in medical applications and as a catalyst in specific reactions.
This compound stands out due to its versatility and wide range of applications across different fields.
特性
CAS番号 |
54958-72-4 |
|---|---|
分子式 |
C45H58O7S |
分子量 |
743.0 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate;[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O4S.C22H28O3/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4;1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3;1,13,17-20H,5-12H2,2-3H3/t19-,20-,21+,22+,23+;17-,18+,19+,20-,21-,22-/m10/s1 |
InChIキー |
GBBLXLZDAKZQGW-XOCSYMDRSA-N |
異性体SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C.CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C |
正規SMILES |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C.CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


